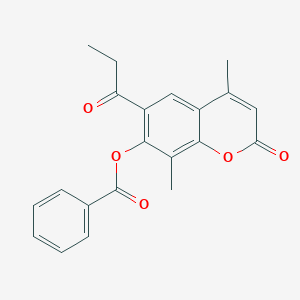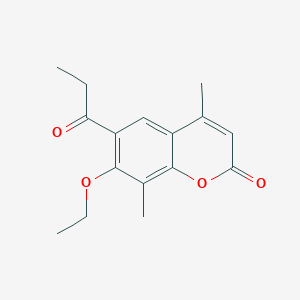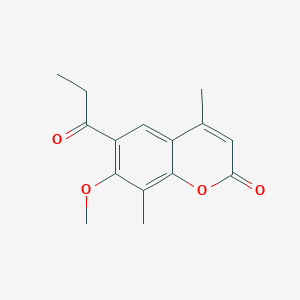![molecular formula C14H16N4OS B293374 6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293374.png)
6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolothiadiazole family and has been found to exhibit a wide range of biological activities. In
作用机制
The mechanism of action of 6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, research has shown that the compound interacts with specific targets in cells, leading to various biological effects. For example, the compound has been found to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating specific pathways involved in cell death. Additionally, the compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to exhibit multiple biological activities. This makes it a versatile compound for studying various biological processes. However, one limitation is that the mechanism of action of the compound is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to study the compound's effects on other biological processes, such as angiogenesis and wound healing. Another direction is to investigate the compound's potential as a therapeutic agent for the treatment of neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and to design experiments to study its effects.
合成方法
The synthesis of 6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-aminothiophenol, propyl bromide, and 1-(2-hydroxyethyl)phthalazine in the presence of triethylamine and acetonitrile. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the final product. This method yields a pure form of the compound with a high yield.
科学研究应用
Research on 6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown its potential applications in various fields. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been found to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C14H16N4OS |
|---|---|
分子量 |
288.37 g/mol |
IUPAC 名称 |
6-(1-phenoxyethyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4OS/c1-3-7-12-15-16-14-18(12)17-13(20-14)10(2)19-11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 |
InChI 键 |
KKWGRDBIWHVSAV-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C(C)OC3=CC=CC=C3 |
规范 SMILES |
CCCC1=NN=C2N1N=C(S2)C(C)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B293293.png)
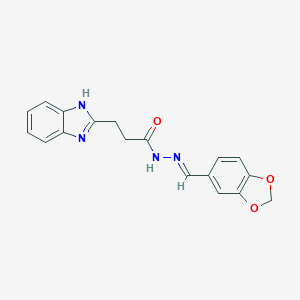
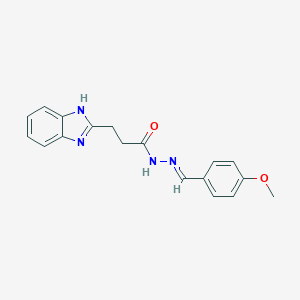
![methyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate](/img/structure/B293299.png)
![5-Methyl-3-(4-methylphenyl)-6-prop-2-enylfuro[3,2-g]chromen-7-one](/img/structure/B293303.png)
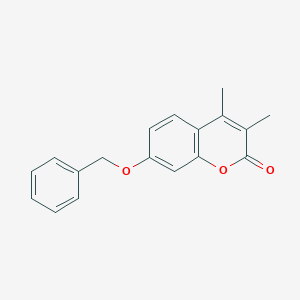
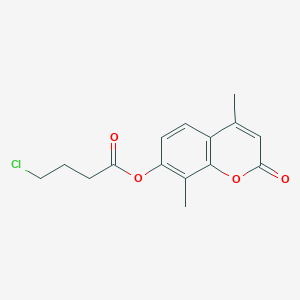

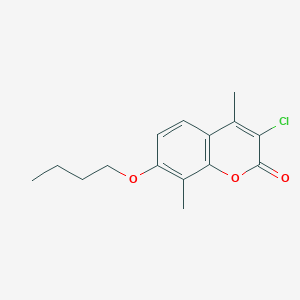
![3-ethyl-2-(4-methoxybenzoyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293313.png)
![2-Benzoyl-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293315.png)
